5-HETrE
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Overview
Description
It is a metabolite of the omega-6 fatty acid gamma-linolenic acid, formed via the action of the enzyme 5-lipoxygenase . This compound plays a significant role in various biological processes and has been the subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxyicosatrienoic acid is synthesized from gamma-linolenic acid through the action of the enzyme 5-lipoxygenase . The intermediate in this process is dihomo-gamma-linolenic acid. The reaction conditions typically involve the presence of the enzyme and suitable cofactors under physiological conditions.
Industrial Production Methods
Industrial production methods for 5-Hydroxyicosatrienoic acid are not well-documented, likely due to its specific biological role and the complexity of its synthesis. Most production methods are likely to be laboratory-based, focusing on enzymatic synthesis using purified enzymes and controlled conditions.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyicosatrienoic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to form other hydroxylated derivatives.
Substitution: It can undergo substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: NADP+ is a common cofactor used in the oxidation of 5-Hydroxyicosatrienoic acid to 5-oxo-ETE.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
5-oxo-6E,8Z,11Z-eicosatetraenoic acid (5-oxo-ETE): A potent proinflammatory mediator.
Other hydroxylated derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Hydroxyicosatrienoic acid has a wide range of scientific research applications, including:
Chemistry: Studying its synthesis and reactions to understand the behavior of hydroxyeicosatrienoic acids.
Biology: Investigating its role in cellular signaling and metabolism.
Medicine: Exploring its potential as a biomarker for various diseases and its role in inflammation and cancer.
Mechanism of Action
5-Hydroxyicosatrienoic acid exerts its effects through several molecular targets and pathways:
Activation of G-protein coupled receptors: It binds to specific receptors on the cell surface, triggering intracellular signaling cascades.
Regulation of gene expression: It can influence the expression of genes involved in inflammation and immune responses.
Modulation of enzyme activity: It affects the activity of enzymes such as 5-lipoxygenase and 5-hydroxy-eicosanoid dehydrogenase.
Comparison with Similar Compounds
5-Hydroxyicosatrienoic acid is part of a family of hydroxyeicosatrienoic acids, which includes:
5-Hydroxyicosatetraenoic acid (5-HETE): Another hydroxylated derivative of arachidonic acid.
5-oxo-6E,8Z,11Z-eicosatetraenoic acid (5-oxo-ETE): A potent proinflammatory mediator formed from 5-Hydroxyicosatrienoic acid.
15-Hydroxyicosatetraenoic acid (15-HETE): A hydroxylated derivative with distinct biological activities.
5-Hydroxyicosatrienoic acid is unique due to its specific formation from gamma-linolenic acid and its role in various biological processes, particularly in inflammation and immune responses .
Properties
Molecular Formula |
C20H34O3 |
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Molecular Weight |
322.5 g/mol |
IUPAC Name |
(6E,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23)/b10-9-,13-12-,16-14+ |
InChI Key |
LSADDRSUZRRBAN-SRMUOKRHSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C\C=C\C(CCCC(=O)O)O |
SMILES |
CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O |
Canonical SMILES |
CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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